molecular formula C26H33N3O8S B2824393 [2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 733793-60-7

[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2824393
CAS No.: 733793-60-7
M. Wt: 547.62
InChI Key: OTLGCYVZGVSCFT-UHFFFAOYSA-N
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Description

The compound [2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a structurally complex molecule featuring:

  • 2,5-Diethoxy substituents on the aniline ring, which may increase lipophilicity and influence metabolic stability.
  • A 2-oxoethyl group linked to the aniline nitrogen, contributing to conformational flexibility.

Its synthesis likely involves multi-step reactions, including sulfonylation, esterification, and morpholine incorporation, analogous to methods described for related compounds .

Properties

IUPAC Name

[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O8S/c1-3-35-23-17-22(29-11-13-34-14-12-29)24(36-4-2)16-21(23)28-25(30)19-37-26(31)18-27-38(32,33)15-10-20-8-6-5-7-9-20/h5-10,15-17,27H,3-4,11-14,18-19H2,1-2H3,(H,28,30)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLGCYVZGVSCFT-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2)OCC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OCC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O5SC_{19}H_{24}N_{2}O_{5}S, and it features a unique structure that combines various functional groups, including morpholine and sulfonamide moieties. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.

Key Properties

PropertyValue
Molecular Weight396.47 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents

The compound's biological activity can be attributed to its ability to interact with multiple cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation.

  • Inhibition of Kinase Activity : Similar compounds have shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, particularly in prostate (PC-3) and breast (MCF-7) cancer lines .
  • JNK Pathway Activation : The compound may also activate the c-Jun N-terminal kinase (JNK) pathway, which has been associated with increased apoptosis in various cancer cell types. This suggests a dual mechanism where the compound not only inhibits growth signals but also promotes cell death pathways .

Case Studies

Case Study 1: Prostate Cancer Cell Lines
A study investigated the effects of similar compounds on PC-3 cells, revealing that treatment led to significant cell death and reduced proliferation rates. The mechanism was linked to the repression of Akt signaling through JNK activation.

Case Study 2: Breast Cancer Cell Lines
In MCF-7 cells, the compound demonstrated a similar antiproliferative effect, suggesting its potential as a therapeutic agent against hormone-responsive breast cancers. Researchers noted that combining this compound with conventional therapies like paclitaxel enhanced its efficacy .

In Vitro Studies

In vitro assays have shown that the compound exhibits dose-dependent inhibition of cancer cell growth. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
PC-315PI3K/Akt pathway inhibition
MCF-720JNK pathway activation

In Vivo Studies

Although in vivo data is limited, preliminary animal studies suggest that compounds with similar structures can reduce tumor size and metastasis in xenograft models.

Comparison with Similar Compounds

Example Compounds :

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

Feature Target Compound Morpholinyl Acetamide Derivatives
Core Structure Morpholine-linked aniline with ester-sulfonamide Morpholine ring fused with acetamide and aryl groups
Substituents 2,5-Diethoxy, vinylphenyl sulfonyl Acetyl/methylsulfonyl, 4-isopropylphenyl
Synthetic Yield Not reported 58% (acetyl derivative)
Key Spectral Data Not available ¹H/¹³C NMR, ESI/APCI-MS confirmed structures

Key Differences :

  • The target compound’s diethoxy aniline and vinylphenyl sulfonyl groups contrast with the acetyl/methylsulfonyl and isopropylphenyl substituents in the acetamide derivatives. These differences likely alter solubility and target-binding profiles.
  • The acetamide derivatives exhibit higher synthetic yields (58%), suggesting efficient acetylation/sulfonylation steps , whereas the target’s synthesis may require optimization.

Thiazolidinone Derivatives

Example Compound: Ethyl 2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS 1098-38-0)

Feature Target Compound Thiazolidinone Derivative
Core Structure Morpholine-aniline backbone Thiazolidinone ring with anilino side chain
Substituents Diethoxy, morpholine, vinylphenyl sulfonyl 2,5-Dimethylanilino, ester
Molecular Weight ~600 g/mol (estimated) 362.43 g/mol (calculated)

Key Differences :

  • The dimethylanilino group in the thiazolidinone derivative is less polar than the target’s diethoxy-morpholinyl aniline, suggesting divergent solubility and bioavailability.

Sulfonyl/Sulfanyl Acetate Esters

Example Compounds :

[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)sulfanylacetate (CAS 730948-39-7)

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate

Feature Target Compound Sulfonyl/Sulfanyl Esters
Sulfonamide/Sulfanyl Vinylphenyl sulfonylamino 4-Chlorophenyl sulfanyl/sulfonyl
Aromatic Substituents 2,5-Diethoxy-morpholinyl aniline Dimethoxyanilino, chlorophenyl, oxadiazole
Potential Reactivity Ester hydrolysis, sulfonamide hydrogen bonding Sulfanyl oxidation, oxadiazole ring stability

Key Differences :

  • The target’s vinylphenyl sulfonyl group may confer photoactivity or susceptibility to electrophilic attack, unlike the stable chlorophenyl sulfonyl groups in the analogs.
  • Diethoxy substituents on the aniline (target) vs. dimethoxy (CAS 730948-39-7) could modulate electron-donating effects and metabolic dealkylation rates.

Quinazolinone and Isoindole Derivatives

Example Compound : 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole

Feature Target Compound Quinazolinone-Isoindole Hybrid
Core Structure Linear ester-sulfonamide Fused quinazolinone-isoindole system
Sulfonyl Group Vinylphenyl sulfonylamino Thioether-linked quinazolinone
Biological Implications Potential kinase inhibition Likely DNA intercalation or topoisomerase inhibition

Key Differences :

  • The quinazolinone-isoindole system’s planar structure enables intercalation, unlike the target’s flexible sulfonamide-ester architecture.
  • The target’s morpholine ring may improve aqueous solubility compared to the hydrophobic isoindole moiety.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for [2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation and sulfonylation. For example, analogous compounds (e.g., acetamide derivatives) are synthesized by reacting amines with acyl chlorides in dichloromethane (CH₂Cl₂) under basic conditions (Na₂CO₃). Reaction optimization may require stepwise addition of reagents, extended stirring times (e.g., overnight), and gradient chromatography (e.g., MeOH in CH₂Cl₂) for purification . Temperature control (room temperature vs. reflux) and stoichiometric ratios (e.g., acetyl chloride in excess) are critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly for resolving morpholine, ethoxy, and sulfonamide groups. For example, ¹H NMR (300 MHz, CDCl₃) can identify aromatic protons (δ 7.16–7.69 ppm) and morpholine protons (δ 3.31–4.11 ppm) . High-resolution mass spectrometry (HRMS) or ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) . Infrared (IR) spectroscopy may validate carbonyl (C=O) and sulfonamide (S=O) stretches.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow protocols similar to pharmacopeial standards. For example, use accelerated degradation experiments at pH 1–13 (HCl/NaOH buffers) and elevated temperatures (40–60°C). Monitor degradation via HPLC or LC-MS, with peak area analysis to quantify stability . Include control samples and replicate measurements to account for experimental variability.

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s bioactivity and target interactions?

  • Methodological Answer : Employ a combination of in vitro and in silico approaches. For bioactivity:

  • Use enzyme inhibition assays (e.g., fluorescence-based) to screen for interactions with kinases or proteases.
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like the morpholine ring’s electron-rich sites .
    • For target validation, apply CRISPR-Cas9 knockout models or siRNA silencing in cell lines to confirm pathway involvement .

Q. How can contradictory data in synthesis yields or bioactivity results be resolved?

  • Methodological Answer : Contradictions often arise from impurities or reaction variability. Solutions include:

  • Repeating syntheses with strict anhydrous conditions (e.g., molecular sieves in CH₂Cl₂) .
  • Using orthogonal purification methods (e.g., recrystallization followed by preparative HPLC) .
  • For bioactivity, validate assays with positive controls (e.g., known enzyme inhibitors) and statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .

Q. What environmental impact assessments are relevant for this compound?

  • Methodological Answer : Follow guidelines from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Evaluate abiotic degradation (hydrolysis, photolysis) using OECD 111/112 protocols.
  • Assess bioaccumulation potential via octanol-water partition coefficients (log Kow) and biotic degradation in model organisms (e.g., Daphnia magna) .

Q. How can computational modeling predict the compound’s reactivity and metabolic pathways?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites (e.g., sulfonamide sulfur). For metabolism:

  • Apply software like ADMET Predictor™ or MetaSite to simulate phase I/II transformations (e.g., morpholine ring oxidation) .
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Methodological Resources

  • Synthesis Optimization : Stepwise reagent addition and gradient chromatography .
  • Stability Testing : Pharmacopeial guidelines for HPLC-based degradation analysis .
  • Environmental Impact : OECD protocols for hydrolysis and bioaccumulation .
  • Computational Modeling : DFT and ADMET tools for reactivity/metabolism .

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